1,4,7,10,13,16-Hexathiacyclooctadecane
Overview
Description
1,4,7,10,13,16-Hexathiacyclooctadecane is a macrocyclic compound with the molecular formula C12H24S6. It is known for its ability to form complexes with various metal ions due to the presence of six sulfur atoms in its structure. This compound is also referred to as a crown thioether, which is a type of crown ether where oxygen atoms are replaced by sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexathiacyclooctadecane can be synthesized through the reaction of bis(2-mercaptoethyl) sulfide with ethane-1,1’-thiobis(2-chloroethyl)thio . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexathiacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with transition metal ions due to the presence of sulfur atoms.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Thiolates, amines.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products
Metal Complexes: Complexes with metals such as silver, gold, and platinum.
Oxidized Products: Sulfoxides and sulfones.
Substituted Derivatives: Products with various functional groups attached to the sulfur atoms.
Scientific Research Applications
1,4,7,10,13,16-Hexathiacyclooctadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential to interact with biological molecules and metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and separation processes for metal ions.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexathiacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
1,4,7,10,13,16-Hexathiacyclooctadecane is unique due to its six sulfur atoms, which provide strong binding affinity for metal ions. Similar compounds include:
1,4,7-Trithiacyclononane: Contains three sulfur atoms and forms less stable complexes compared to this compound.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Contains six oxygen atoms instead of sulfur, resulting in different binding properties and reactivity.
1,4,7,10-Tetrathiacyclododecane: Contains four sulfur atoms and forms moderately stable complexes.
These comparisons highlight the unique properties of this compound, particularly its strong affinity for metal ions and its versatility in forming stable complexes.
Properties
IUPAC Name |
1,4,7,10,13,16-hexathiacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24S6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCSRZMDRYPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCSCCSCCSCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183779 | |
Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296-41-3 | |
Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000296413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295590 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10,13,16-HEXATHIACYCLOOCTADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HQF7QSU1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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